Differential Antiviral Potency Against HIV-1 Integrase ALLINI-Resistant Mutant
The 6-bromo substitution on the dihydroquinoline core confers antiviral activity but shows a significant loss of potency against the ALLINI-resistant IN A128T mutant virus compared to the 8-bromo analog [1].
| Evidence Dimension | Antiviral potency against HIV-1 ALLINI-resistant IN A128T mutant |
|---|---|
| Target Compound Data | Significant loss of potency |
| Comparator Or Baseline | 8-bromo analog: Retained full effectiveness |
| Quantified Difference | 6-bromo analog showed significant loss of potency against mutant virus while 8-bromo analog retained full effectiveness |
| Conditions | HIV-1 integrase allosteric inhibition assay with wild-type and A128T mutant IN |
Why This Matters
This differential mutant sensitivity profile enables rational selection between 6-bromo and 8-bromo dihydroquinoline derivatives for antiviral drug discovery programs targeting specific viral genotypes.
- [1] Dinh LP, Sun J, Glenn CD, et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. 2022. View Source
